molecular formula C23H23N3O4S B11608389 (7Z)-7-[(2E)-3-phenylprop-2-en-1-ylidene]-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-[(2E)-3-phenylprop-2-en-1-ylidene]-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11608389
M. Wt: 437.5 g/mol
InChI Key: WYSKOJVTPYGIJT-VTGAJVDQSA-N
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Description

The compound “(7Z)-7-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE” is a complex organic molecule that belongs to the class of thiazolotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted phenylpropene and trimethoxyphenyl derivatives. The key steps may involve:

    Condensation Reactions: Combining the phenylpropene and trimethoxyphenyl derivatives under acidic or basic conditions.

    Cyclization: Formation of the thiazolotriazine ring system through intramolecular cyclization reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

The compound may have potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities. Preclinical studies and clinical trials would be necessary to evaluate its efficacy and safety.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolotriazines: Other compounds in this class may have similar structures but different substituents, leading to variations in biological activity.

    Phenylpropene Derivatives: Compounds with similar phenylpropene moieties may exhibit comparable chemical reactivity and biological effects.

Uniqueness

The uniqueness of “(7Z)-7-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE” lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

(7Z)-7-[(E)-3-phenylprop-2-enylidene]-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C23H23N3O4S/c1-28-18-12-17(13-19(29-2)21(18)30-3)25-14-24-23-26(15-25)22(27)20(31-23)11-7-10-16-8-5-4-6-9-16/h4-13H,14-15H2,1-3H3/b10-7+,20-11-

InChI Key

WYSKOJVTPYGIJT-VTGAJVDQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)/C(=C/C=C/C4=CC=CC=C4)/S3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)C(=CC=CC4=CC=CC=C4)S3

Origin of Product

United States

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